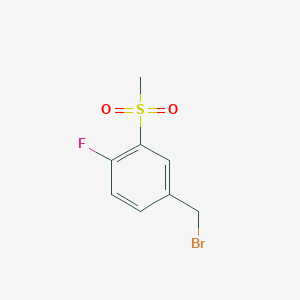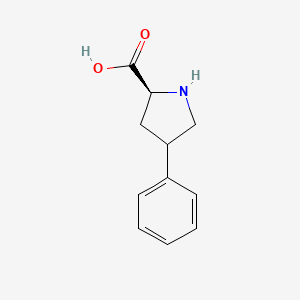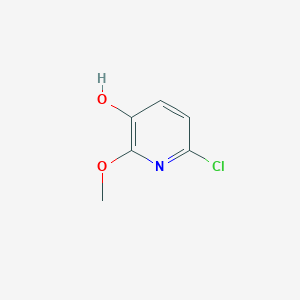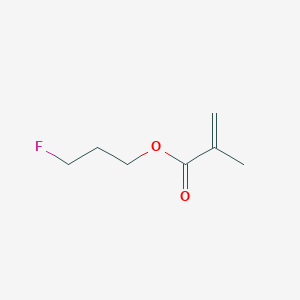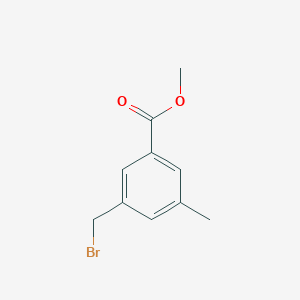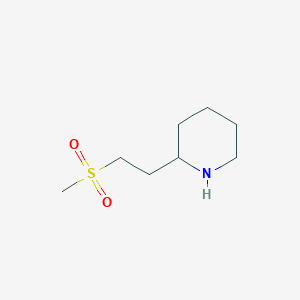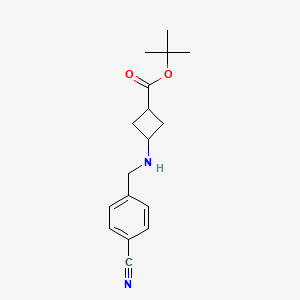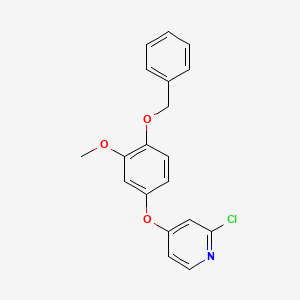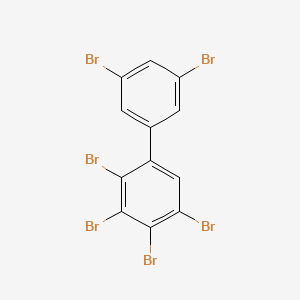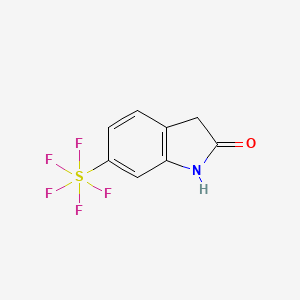
6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one
Vue d'ensemble
Description
6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is a compound that features a pentafluorosulfanyl group attached to an indole core The pentafluorosulfanyl group is known for its unique properties, including high chemical stability and strong electron-withdrawing effects
Mécanisme D'action
Target of Action
Pentafluorosulfanyl-containing compounds have shown potential antibacterial efficacy and have been studied as inhibitors of the AAA ATPase p97 .
Mode of Action
Pentafluorosulfanyl-containing compounds have been found to cause damage to the cell membrane of gram-positive bacteria . This suggests that 6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one might interact with its targets, leading to structural changes that disrupt normal cellular functions.
Pharmacokinetics
Pentafluorosulfanyl-substituted compounds have shown improved pharmacokinetic properties, including a half-life in excess of 12 hours and plasma drug concentrations well above their ic90 for up to 40 hours .
Result of Action
Pentafluorosulfanyl-containing compounds have demonstrated significant antibacterial and antibiofilm activity against gram-positive bacteria . These compounds cause damage to the bacterial cell membrane , which could potentially lead to cell death.
Action Environment
It is known that pentafluorosulfanylbenzene, a related compound, possesses high chemical stability under a wide range of conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments . This suggests that this compound might also exhibit stability and efficacy under various environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of precursor compounds using reagents such as xenon difluoride or silver difluoride . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like column chromatography and recrystallization are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Electrophilic aromatic substitution: The electron-withdrawing nature of the pentafluorosulfanyl group directs substitution to specific positions on the indole ring.
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by the pentafluorosulfanyl group.
Oxidation and reduction: The indole core can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions
Electrophilic aromatic substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Nucleophilic substitution: Reagents like sodium hydride and alkyl halides are employed.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include halogenated indoles, nitroindoles, and various substituted indole derivatives. These products can be further functionalized for specific applications.
Applications De Recherche Scientifique
6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly for its ability to modulate biological targets.
Agrochemicals: It is investigated for its use in developing new pesticides and herbicides due to its stability and bioactivity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl-substituted indoles: These compounds share similar electronic properties but differ in steric effects.
Pentafluorosulfanyl-substituted benzenes: These compounds have similar substituent effects but are based on a benzene core rather than an indole core.
Uniqueness
6-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is unique due to the combination of the indole core and the pentafluorosulfanyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The pentafluorosulfanyl group provides enhanced stability and electron-withdrawing effects compared to other fluorinated substituents, making it particularly valuable in medicinal and materials chemistry.
Propriétés
IUPAC Name |
6-(pentafluoro-λ6-sulfanyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NOS/c9-16(10,11,12,13)6-2-1-5-3-8(15)14-7(5)4-6/h1-2,4H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWNUDFNSZUVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)S(F)(F)(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186206 | |
| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-89-8 | |
| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-(2,3-Dihydro-2-oxo-1H-indol-6-yl)pentafluorosulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



